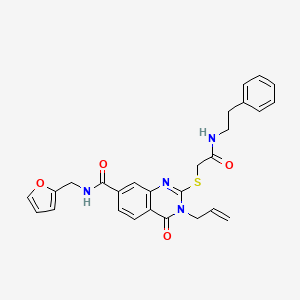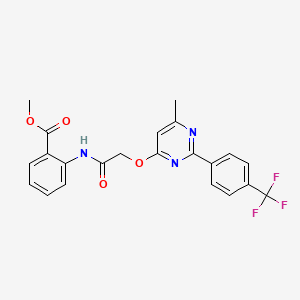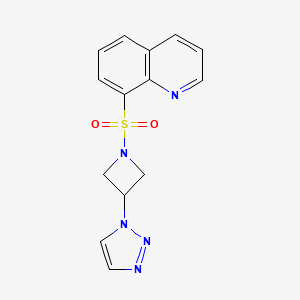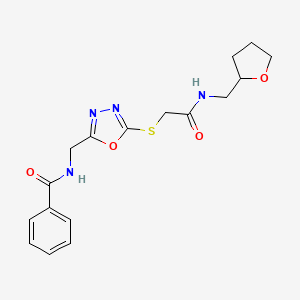![molecular formula C14H14F3NO B2754838 1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196449-01-9](/img/structure/B2754838.png)
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one, also known as TFMP, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has various applications in biochemical and physiological studies.
Mécanisme D'action
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one acts as a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound activates the downstream signaling pathways, leading to the inhibition of adenylate cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the modulation of pain and addiction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. Additionally, this compound has been shown to modulate the immune system by inhibiting the release of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anxiolytic effects, making it a potential therapeutic agent for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity for the κ-opioid receptor. Additionally, this compound is stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several potential future directions for scientific research. One potential direction is the development of novel therapeutic agents targeting the κ-opioid receptor for the treatment of pain and addiction. Additionally, this compound could be used to study the effects of κ-opioid receptor activation on other physiological systems, such as the cardiovascular system. Finally, this compound could be used to study the structure-activity relationships of the κ-opioid receptor and its ligands, leading to the development of more potent and selective agonists.
Méthodes De Synthèse
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is synthesized through a multi-step process involving the reaction of 4-(Trifluoromethyl)benzaldehyde with pyrrolidine and acetic anhydride. This reaction produces this compound as the final product. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively used in scientific research due to its ability to interact with specific receptors in the body. This compound is a potent agonist of the κ-opioid receptor, which is involved in pain management and addiction. This compound has been used to study the mechanism of action of this receptor and its potential therapeutic applications. Additionally, this compound has been used to study the effects of κ-opioid receptor activation on various physiological systems, including the immune system and the central nervous system.
Propriétés
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-2-13(19)18-8-7-11(9-18)10-3-5-12(6-4-10)14(15,16)17/h2-6,11H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHEFNRKJQTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)


![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)
